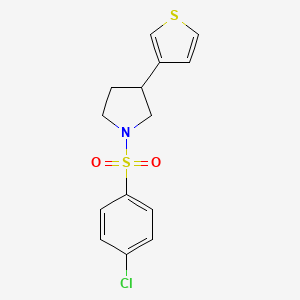

1-((4-Chlorophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

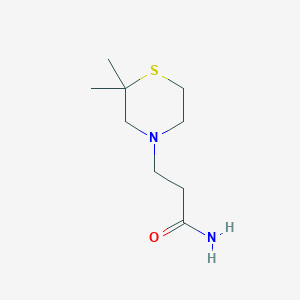

The compound 1-((4-Chlorophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a functional analogue of diltiazem, which is known for its role as a blocker of cardiovascular L-type calcium channels. The compound features a pyrrolidine ring substituted with a 4-chlorophenylsulfonyl group and a thiophenyl group, which contribute to its biological activity and stereoselectivity .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored through various methodologies. For instance, the reaction of electron-deficient imines with sulfur-containing allenyl derivatives has been used to create regioisomeric 3-pyrrolines, which are structurally similar to the compound . Lithiated thioallenes have been utilized to synthesize 2-aryl-3-phenylsulfonyl-3-pyrrolines, while allenyl sulfones have been employed to produce isomeric 2-aryl-4-phenylsulfonyl-3-pyrrolines, demonstrating the versatility of these synthetic approaches .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been characterized by crystallography, revealing a three-dimensional network stabilized by π–π interactions. The dihedral angles and interactions between different rings in the molecule are crucial for understanding the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The compound's reactivity can be inferred from similar molecules, which have shown the ability to undergo various chemical reactions. For example, the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in hydrazine hydrate–KOH has led to the formation of thiophene and pyrrole derivatives. Such reactions are indicative of the potential transformations that the compound might undergo, expanding the scope of its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from structurally related molecules. For instance, the crystal structure of 1-(p-chlorophenyl)-5α-methoxycarbonylmethyl-4β-(2-thienyl)pyrrolidin-2-one has shown that the chlorophenyl and thiophene rings, as well as the acetate side chain, are planar, with the pyrrolidine ring adopting a conformation between envelope and half-chair. Such information is vital for predicting the behavior of the compound under different physical conditions and its interactions with biological targets .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c15-13-1-3-14(4-2-13)20(17,18)16-7-5-11(9-16)12-6-8-19-10-12/h1-4,6,8,10-11H,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPLRXMLMPLDML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)

![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3003220.png)

![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)

![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)

![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3003233.png)

![3,3,3-trifluoro-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B3003235.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)